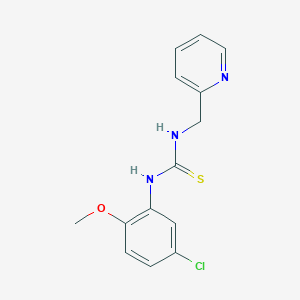
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea, also known as CMPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the thiourea family of compounds, which are known for their diverse biological activities. CMPT has been extensively studied for its potential use in various fields, including medicine, agriculture, and environmental science.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. In neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In agriculture, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to inhibit the activity of certain enzymes involved in plant metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea are diverse and depend on the specific application. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to induce cell death and inhibit cell proliferation. In neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to improve cognitive function and reduce inflammation. In agriculture, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to inhibit the growth of weeds and fungi.
实验室实验的优点和局限性
One advantage of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are numerous future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea. In medicine, further studies are needed to determine its potential use in treating various diseases, including cancer and neurodegenerative diseases. In agriculture, further studies are needed to determine its effectiveness as a crop protection agent and its potential impact on the environment. In environmental science, further studies are needed to determine its effectiveness in removing heavy metals from contaminated soil and water. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea and its potential interactions with other compounds.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea is a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with pyridine-2-carbaldehyde, followed by the addition of thiourea and a catalytic amount of acetic acid. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been the subject of numerous scientific studies due to its potential use in various fields. In medicine, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have herbicidal and fungicidal properties, making it a potential candidate for use in crop protection. In environmental science, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been studied for its potential use in removing heavy metals from contaminated soil and water.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-19-13-6-5-10(15)8-12(13)18-14(20)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYPCAIURGMESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

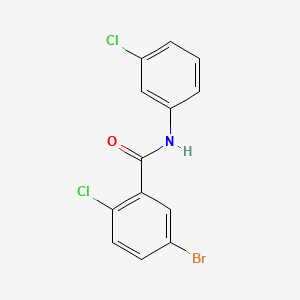
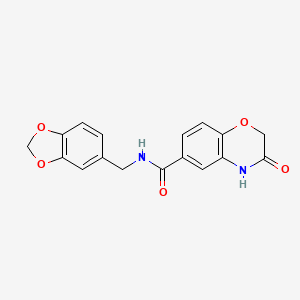
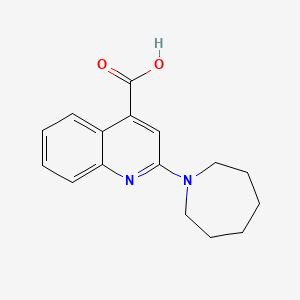
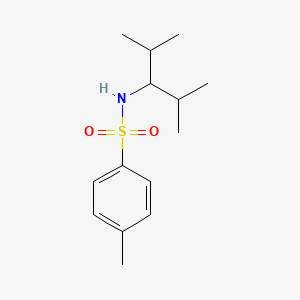
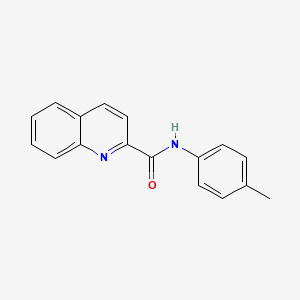
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)

![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
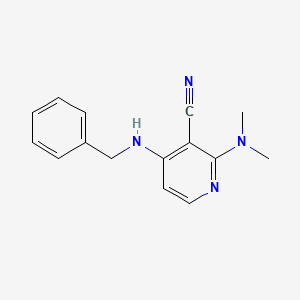
![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)
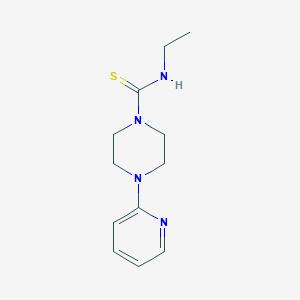
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)